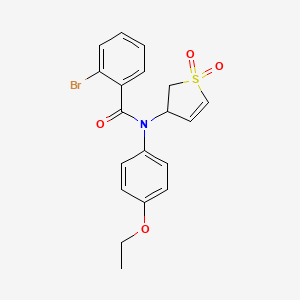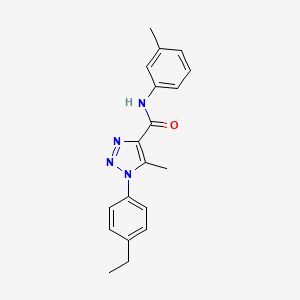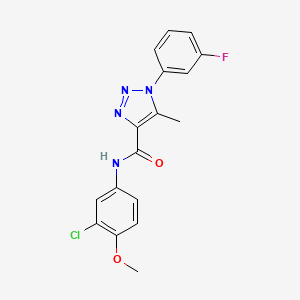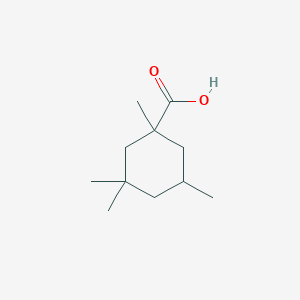
1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Biological Evaluation
The research presented in paper focuses on the synthesis of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which includes compounds structurally related to the one . These compounds were designed using computer-aided methods and synthesized for the purpose of evaluating their antiproliferative activity against various cancer cell lines. The study reports that most of the synthesized compounds showed significant effects in inhibiting the growth of the tested cancer cells. One compound, in particular, demonstrated potent inhibitory activity with IC50 values comparable to the positive-control sorafenib, suggesting that these derivatives could serve as potential BRAF inhibitors in cancer treatment.
Molecular Structure Analysis
In paper , although the compound studied is not the exact one , it provides valuable insights into the molecular structure analysis of a related urea derivative. The research includes both experimental and theoretical studies on the molecular structure and vibrational wavenumbers of the compound. Theoretical calculations at the DFT level were compared with experimental results, providing a comprehensive understanding of the molecular structure. The study also extends to the analysis of the HOMO-LUMO energy gap, NBO, and molecular electrostatic potential, which are crucial for understanding the electronic properties and reactivity of the compound. The findings suggest that the compound and its series could be promising in non-linear optical applications due to the significant first hyperpolarizability.
Chemical Reactions Analysis
Paper explores the anion coordination chemistry of urea-based ligands, which are structurally similar to the compound of interest. The study reports on the reaction of these ligands with inorganic oxo-acids, leading to the formation of adducts with protonated ligands. The solid-state structures of these anion complexes were analyzed, revealing a variety of hydrogen bond motifs involving the urea NH groups, carbonyl, protonated pyridyl NH+ fragment, water molecules, and the anions. This research provides a detailed understanding of the chemical reactivity and interaction patterns of urea derivatives with anions, which is relevant for the analysis of the compound .
Physical and Chemical Properties Analysis
While the papers provided do not directly analyze the physical and chemical properties of 1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, they offer insights into the properties of closely related compounds. The antiproliferative activity, molecular structure, vibrational spectra, and anion binding capabilities discussed in these papers contribute to a broader understanding of the physical and chemical behavior of similar urea derivatives. These properties are essential for predicting the behavior of the compound in various environments and for its potential applications in medicinal chemistry and materials science.
科学的研究の応用
Molecular Structure and Hydrogen Bonding
1-(3,4-Dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea and related compounds exhibit significant interest in crystallography due to their ability to form mutually hydrogen-bonded dimeric pairs. These structures are important for understanding molecular interactions and designing compounds with desired properties. In the specific case of 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, molecules form dimeric pairs through hydrogen bonds, showcasing the importance of molecular symmetry and interactions in crystal structures (Burgess et al., 1998).
Chemical Synthesis and Modifications
The compound's framework serves as a precursor in synthetic chemistry for producing various derivatives through directed lithiation processes. Such derivatives are then used to synthesize products with potential applications ranging from medicinal chemistry to material science. Directed lithiation of similar compounds allows for the introduction of substituents at strategic positions, enabling the synthesis of products with tailored chemical properties (Smith et al., 2013).
Potential as Anticancer Agents
Derivatives of 1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea have been evaluated for their antiproliferative activity against various cancer cell lines. These studies are crucial for discovering new anticancer agents and understanding the mechanisms of action of potential therapeutic compounds. The evaluation of these compounds against cancer cell lines such as A549, HCT-116, and PC-3 has demonstrated significant antiproliferative effects, highlighting their potential as anticancer agents (Feng et al., 2020).
Applications in Anion Coordination Chemistry
The urea-based ligands, including structures related to 1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, play a significant role in anion coordination chemistry. Their ability to form complexes with inorganic oxo-acids and their anions through hydrogen bonding is of particular interest for developing new materials and understanding molecular recognition processes. These interactions are critical for the design of molecular sensors, catalysts, and separation materials (Wu et al., 2007).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-5-6-15(9-13(12)2)20-18(23)19-7-8-21-14(3)10-16(24-4)11-17(21)22/h5-6,9-11H,7-8H2,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSPIAKAGKRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=CC(=CC2=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)





